molecular formula C11H6F3NO2S B3041687 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid CAS No. 338982-16-4

2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

Cat. No.: B3041687
CAS No.: 338982-16-4
M. Wt: 273.23 g/mol
InChI Key: YQIRASZRRDKWSG-UHFFFAOYSA-N
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Description

2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the trifluoromethyl group and the carboxylic acid group adds to its unique chemical properties. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Biochemical Analysis

Biochemical Properties

2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance its inhibitory effects .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . It has been observed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy production and proliferation of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing the progression of metabolic reactions . This compound also modulates gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . Furthermore, this compound can induce post-translational modifications of proteins, affecting their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown to be relatively stable under various conditions, maintaining its biochemical activity over extended periods . It undergoes gradual degradation, which can influence its efficacy in long-term studies . The long-term effects of this compound on cellular function include sustained inhibition of metabolic enzymes and prolonged induction of apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-bromoacetic acid with 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine. The intermediate product is then treated with 3-chloro-5-hydroxybenzonitrile under microwave irradiation in the presence of sodium hydroxide to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylthiazole-4-carboxylic acid
  • 4-(trifluoromethyl)thiazole-5-carboxylic acid
  • 2-phenyl-1,3-thiazole-5-carboxylic acid

Uniqueness

2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid stands out due to the presence of both the phenyl and trifluoromethyl groups, which enhance its biological activity and chemical stability. These structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)8-7(10(16)17)18-9(15-8)6-4-2-1-3-5-6/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIRASZRRDKWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701211467
Record name 2-Phenyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-16-4
Record name 2-Phenyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester (1.6 g, 5.3 mmol) in THF (16 mL) was added 1 N aqueous LiOH (16 mL, 16 mmol). This mixture was brought to reflux and stirred vigorously for 1 h. The mixture was allowed to cool to 25° C. and 1 N aqueous HCl (35 mL, 35 mmol) was added. The mixture was extracted with ethyl acetate (2×50 mL) and the combined organic extracts were washed with saturated aqueous NaCl (1×50 mL), dried over MgSO4 and concentrated in vacuo to give the carboxylic acid as a white solid (1.32 g, 91%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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